![molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6](/img/structure/B560448.png)

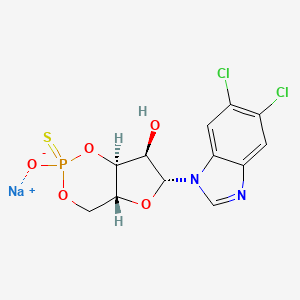

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

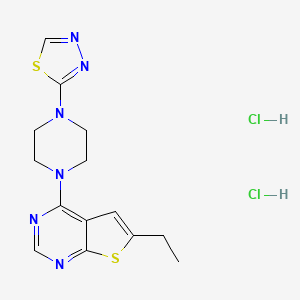

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C13H10N2O3S . It has a molecular weight of 274.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O3S/c1-8-7-19-12-10 (8)11 (16)15 (18)13 (17)14 (12)9-5-3-2-4-6-9/h2-7,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Methanol Oxidation

- Methods of Application: A PtPd NC catalyst with a network structure of nanochains was prepared with KBr as a structure-directing agent, NaBH 4 as a reducing agent, and modified multi-walled carbon nanotubes (MWCNTs) as a support .

- Results: The current density of the PtPd NCs is about 658.5 mA mg −1, 1.5-times that of the Pt/C catalyst and 3.9-times that of the commercial Pd/C catalyst. Furthermore, it has better electrocatalytic stability for methanol oxidation than Pd/C and Pt/C catalysts .

Formic Acid and Methanol Oxidation

- Methods of Application: The synthesis of PtPd alloy nanoclusters is done via the hydrothermal method using Piper longum extract .

- Results: The biologically inspired PtPd alloy nanoclusters exhibited significantly higher electrocatalytic activity compared to commercial Pt/C, with specific current responses of 0.24 mA cm −2 and 0.17 mA cm −2 at synthesis temperatures of 180 °C and 200 °C, respectively .

Ethanol Oxidation

- Methods of Application: The PtPd alloy is synthesized using a physical laser-assisted approach .

- Results: The alloy demonstrates remarkable performance in acidic EOR, boasting a high mass activity of 1.86 A·mgPt−1 and competitive resistance to poisoning .

Nanoalloy Catalysts

- Application Summary: PtPd nanoparticles are among the most widely studied nanoscale systems, mainly because of their applications as catalysts in chemical reactions .

- Methods of Application: The particles are grown in the gas phase and characterized by STEM-HRTEM. PtPd nanoalloys present a bimodal size distribution. The size of the larger population can be tuned between 3.8 ± 0.4 and 14.1 ± 2.0 nm by controlling the deposition parameters .

- Results: A strong dependence of the particle shape on the composition is found: Pd-rich nanocrystals present more rounded shapes whereas Pt-rich ones exhibit sharp tips .

Antitumor Strategy

- Application Summary: The synergistic therapy of chemotherapy and photothermal therapy (PTT) has been reported as a promising antitumor strategy. To achieve effective combination therapy, developing more suitable candidate nanomaterials with optimal photothermal property and high chemical drug loading capacity is very necessary .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Fuel Cell Applications

- Application Summary: Advancement in bioinspired alloy nanomaterials has a crucial impact on fuel cell applications. Here, PtPd alloy nanoclusters are synthesized via the hydrothermal method using Piper longum extract, representing a novel and environmentally friendly approach .

- Methods of Application: The synthesis of PtPd alloy nanoclusters is done via the hydrothermal method using Piper longum extract .

- Results: The specific results or outcomes obtained are not detailed in the source .

Network Structure Nanochains

- Application Summary: A PtPd NC catalyst with a network structure of nanochains was prepared with KBr as a structure-directing agent, NaBH 4 as a reducing agent, and modified multi-walled carbon nanotubes (MWCNTs) as a support .

- Methods of Application: The experimental results show that the structure-directing agent KBr helps to form a particular type of nanochain with a network topology .

- Results: The current density of the PtPd NCs is about 658.5 mA mg −1, 1.5-times that of the Pt/C catalyst and 3.9-times that of the commercial Pd/C catalyst .

Nanoalloy Catalysts

- Application Summary: PtPd nanoparticles are among the most widely studied nanoscale systems, mainly because of their applications as catalysts in chemical reactions .

- Methods of Application: The particles are grown in the gas phase and characterized by STEM-HRTEM .

- Results: A strong dependence of the particle shape on the composition is found: Pd-rich nanocrystals present more rounded shapes whereas Pt-rich ones exhibit sharp tips .

Antitumor Strategy

- Application Summary: The synergistic therapy of chemotherapy and photothermal therapy (PTT) has been reported as a promising antitumor strategy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Propriétés

IUPAC Name |

3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYZQKJXAKNEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)

![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)